molecular formula C18H19FN2O3 B2410398 (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1219906-04-3

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No. B2410398
M. Wt: 330.359
InChI Key: PEBDCZJXQNOPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques and Crystal Structure : The compound has been synthesized using various techniques, including a three-step substitution reaction. Structural confirmation is achieved through FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses are conducted using X-ray diffraction and density functional theory (DFT) to ensure consistency between the molecular structures optimized by DFT and the crystal structures determined by single crystal X-ray diffraction (Huang et al., 2021).

Antiviral and Antimicrobial Applications

  • Antiviral Activity : Compounds related to the target chemical have shown significant antiviral activity. For example, specific derivatives exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the potential of this chemical scaffold in antiviral drug development (Apaydın et al., 2020).
  • Antimicrobial Activity : Certain derivatives of the compound have been found to have antimicrobial properties. Compounds with methoxy groups, for instance, demonstrated high antimicrobial activity in tests, suggesting the compound's utility in developing new antimicrobial agents (Kumar et al., 2012).

Applications in Drug Development

  • Precursor in Drug Synthesis : The compound serves as an intermediate in the synthesis of other pharmacologically relevant compounds. For instance, it's used in the synthesis of novel oxazin analogs showing antimicrobial activity, indicating its role in developing new drugs (Singh et al., 2021).
  • Role in Tuberculosis Treatment : Derivatives of the compound have been studied for their potential as antitubercular drugs. For example, a study reported the structural elucidation of a related compound, BTZ043, which is a promising antitubercular drug candidate, highlighting the importance of this class of compounds in treating tuberculosis (Richter et al., 2022).

properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c19-15-3-1-13(2-4-15)14-11-16(20-12-14)17(22)21-7-5-18(6-8-21)23-9-10-24-18/h1-4,11-12,20H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBDCZJXQNOPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.